![molecular formula C11H13BrN2O4 B1469550 Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate CAS No. 1404431-72-6](/img/structure/B1469550.png)
Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate
Overview
Description
Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate, also known as MBP, is an organic compound with a wide range of applications in scientific research. MBP is a brominated derivative of the pyridine nucleus, and it has been used in a variety of ways in the laboratory, including as a reagent in organic synthesis and as a research tool to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis to prepare a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has been used to study the biochemical and physiological effects of various compounds. For example, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has been used to study the effects of various drugs on the human body, as well as the effects of various environmental pollutants on the environment.
Mechanism of Action
The mechanism of action of Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate is not fully understood. However, it is thought to interact with proteins and other cellular components to modulate the activity of various biochemical pathways. For example, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has been shown to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has been shown to interact with other proteins, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has been shown to have a variety of biochemical and physiological effects. For example, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has been shown to inhibit the activity of the enzyme cytochrome P450, which can lead to increased levels of certain drugs in the body. Additionally, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of the neurotransmitter acetylcholine in the body. Furthermore, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has been shown to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of certain enzymes involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate has several advantages for use in laboratory experiments. For example, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate is relatively inexpensive and easy to synthesize. Additionally, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate is relatively stable and can be stored for extended periods of time. However, there are also some limitations to using Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate in laboratory experiments. For example, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate can be toxic at high concentrations, and it can also cause skin irritation in some individuals. Additionally, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate can interact with other compounds, which can lead to unexpected results.
Future Directions
The potential future directions for Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate are numerous. For example, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate could be used to further study the biochemical and physiological effects of various compounds. Additionally, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate could be used to further study the mechanism of action of various drugs and environmental pollutants. Furthermore, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate could be used to develop new methods for synthesizing compounds with potential therapeutic applications. Finally, Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate could be used to develop new methods for detecting and monitoring environmental pollutants.
properties
IUPAC Name |
methyl 3-[(5-bromopyridin-2-yl)methoxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c1-17-10(15)4-5-13-11(16)18-7-9-3-2-8(12)6-14-9/h2-3,6H,4-5,7H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQIJPNAVKZWQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)OCC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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